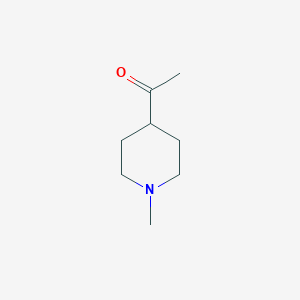

1-(1-Methylpiperidin-4-yl)ethan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylpiperidin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-7(10)8-3-5-9(2)6-4-8/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMMIHGVMHRTMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60320771 | |

| Record name | 1-(1-Methylpiperidin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60320771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20691-91-2 | |

| Record name | 1-(1-Methyl-4-piperidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20691-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Methylpiperidin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60320771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-methylpiperidin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(1-Methylpiperidin-4-yl)ethan-1-one

Abstract

This technical guide provides a comprehensive overview of 1-(1-methylpiperidin-4-yl)ethan-1-one, a key heterocyclic building block in contemporary drug discovery and organic synthesis. The document elucidates the physicochemical properties, safety and handling protocols, and potential applications of this compound, with a particular focus on its role as a versatile intermediate in the synthesis of complex biologically active molecules. A detailed, representative synthetic protocol and an analysis of its characteristic reactivity are presented to equip researchers, scientists, and drug development professionals with the essential knowledge for its effective utilization.

Introduction: The Significance of the Piperidine Scaffold

The piperidine moiety is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions have rendered it a privileged scaffold in medicinal chemistry. Piperidin-4-one derivatives, in particular, serve as versatile intermediates, offering multiple reaction sites for structural elaboration and diversification. This compound, with its characteristic N-methylated piperidine ring and an acetyl group at the 4-position, is a valuable synthon for introducing this important pharmacophore into lead compounds across various therapeutic areas, including oncology, infectious diseases, and neurology. This guide aims to provide a detailed technical resource on this compound for researchers leveraging its synthetic potential.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical entity in a research and development setting.

Chemical and Physical Properties

This compound is a substituted piperidine derivative with the following key properties:

| Property | Value | Source(s) |

| CAS Number | 20691-91-2 | [1][2][3] |

| Molecular Formula | C₈H₁₅NO | [1][2][3] |

| Molecular Weight | 141.21 g/mol | [1][2][3] |

| Appearance | Light brown to brown liquid | [1] |

| Boiling Point | 84-85 °C at 11 Torr | [1] |

| Density | 0.949 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 8.50 ± 0.10 (Predicted) | [1] |

| Storage Temperature | 2-8°C, protect from light | [1] |

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a well-ventilated laboratory environment. The following safety information is derived from available data for the compound and structurally related piperidones.

Hazard Identification:

-

GHS Pictogram: GHS07 (Harmful)[1]

-

Signal Word: Warning[1]

-

Hazard Statements: H302 (Harmful if swallowed)[1]

Precautionary Measures:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is imperative to consult the material safety data sheet (MSDS) from the supplier for comprehensive and up-to-date safety and handling information.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and representative synthetic route can be devised based on established methodologies for analogous piperidin-4-one derivatives. The Mannich reaction is a cornerstone in the synthesis of such scaffolds.[4][5]

Representative Synthetic Protocol

The following is a proposed, step-by-step methodology for the synthesis of this compound. This protocol is based on the well-established synthesis of 1-methyl-4-piperidone and should be optimized for the specific target molecule.[6]

Reaction Scheme:

A representative synthetic workflow.

Materials and Reagents:

-

Ethyl acetoacetate

-

Methylamine (40% in water)

-

Formaldehyde (37% in water)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate, methylamine solution, and formaldehyde solution in a suitable solvent such as ethanol.

-

Reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Hydrolysis and Decarboxylation: After completion of the initial reaction, acidify the mixture with concentrated hydrochloric acid and heat to reflux for several hours to facilitate hydrolysis of the ester and subsequent decarboxylation.

-

Work-up: Cool the reaction mixture to room temperature and basify with a concentrated solution of sodium hydroxide until a pH of >12 is achieved.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Note: This is a generalized protocol and may require significant optimization of reaction conditions, stoichiometry, and purification methods.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is primarily dictated by the ketone functional group and the piperidine ring.

-

Reactions at the Carbonyl Group: The ketone can undergo a variety of nucleophilic addition reactions. For instance, reduction with agents like sodium borohydride would yield the corresponding secondary alcohol. Grignard reagents or organolithium compounds can be used to introduce a wide range of substituents at the carbonyl carbon.

-

Alpha-Functionalization: The protons on the carbon atom adjacent to the carbonyl group are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation, acylation, and other functionalizations at the alpha-position.

-

Reactions involving the Piperidine Nitrogen: The tertiary amine of the piperidine ring is basic and can be protonated or quaternized. While the N-methyl group is generally stable, under certain conditions, N-dealkylation or other transformations may be possible.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block for the synthesis of more complex molecules with diverse pharmacological activities. Its utility stems from the ease with which the ketone and the piperidine ring can be chemically modified.

Derivatives of piperidin-4-one have been investigated for a wide range of therapeutic applications, including:

-

Anticancer Agents: The piperidine ring is a common feature in many kinase inhibitors and other anticancer drugs.[4]

-

Antiviral Agents (including Anti-HIV): The scaffold has been incorporated into molecules targeting viral enzymes and entry mechanisms.[4]

-

Antibacterial and Antifungal Agents: The piperidine moiety can be found in various antimicrobial compounds.[5][7]

-

Central Nervous System (CNS) Agents: The lipophilic nature of the piperidine ring allows for penetration of the blood-brain barrier, making it a suitable scaffold for CNS-acting drugs, such as analgesics.[8]

The subject compound is likely utilized as an intermediate in the multi-step synthesis of such therapeutic agents, where the acetyl group provides a handle for further chemical transformations.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group at approximately 2.3-2.5 ppm. The protons on the piperidine ring would appear as complex multiplets in the region of 1.5-3.0 ppm. A singlet corresponding to the acetyl protons would be expected around 2.1-2.2 ppm.

-

¹³C NMR: The carbon NMR spectrum would show a characteristic peak for the carbonyl carbon around 208-212 ppm. The N-methyl carbon would appear around 45-47 ppm, and the carbons of the piperidine ring would resonate in the range of 25-55 ppm. The acetyl methyl carbon would be expected in the upfield region, around 25-30 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1705-1725 cm⁻¹. C-H stretching vibrations for the aliphatic methyl and methylene groups would be observed around 2800-3000 cm⁻¹.

-

Mass Spectrometry: The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 141. Fragmentation patterns would likely involve cleavage of the acetyl group and fragmentation of the piperidine ring.

Conclusion

This compound is a synthetically versatile building block with significant potential in the field of drug discovery and development. Its straightforward, albeit not extensively documented, synthesis and the reactivity of its functional groups make it an attractive starting material for the creation of diverse chemical libraries. The piperidine scaffold it provides is a well-established pharmacophore, suggesting that novel derivatives of this compound will continue to be explored for a wide range of therapeutic applications. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Deriv

- Piperidin-4-one: the potential pharmacophore. Mini Rev Med Chem. 2013 Apr;13(4):565-83.

- Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents.

- Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. J Med Chem. 2021 Jul 8;64(13):9458-9483.

Sources

- 1. Buy 1-{4-[(Piperidin-4-yl)methyl]phenyl}ethan-1-one (EVT-12441472) [evitachem.com]

- 2. 1-Methyl-4-piperidone(1445-73-4) 1H NMR [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Acetyl-1-methylpiperidine: Physicochemical Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

4-Acetyl-1-methylpiperidine, systematically known as 1-(1-methylpiperidin-4-yl)ethanone, is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, owing to its ability to confer favorable pharmacokinetic properties and to serve as a versatile synthetic handle for molecular elaboration. The introduction of an acetyl group at the 4-position and a methyl group on the piperidine nitrogen modulates the compound's polarity, basicity, and steric profile, making it a valuable building block for the synthesis of novel bioactive molecules.

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-acetyl-1-methylpiperidine, outlines a plausible synthetic pathway, details standardized methodologies for its characterization, and discusses essential safety and handling considerations. The information presented herein is intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors.

Molecular Structure and Identity

The foundational step in understanding any chemical entity is a precise definition of its structure and identity.

Caption: Molecular structure of 4-acetyl-1-methylpiperidine.

Table 1: Chemical Identity of 4-Acetyl-1-methylpiperidine

| Identifier | Value |

| IUPAC Name | 1-(1-methylpiperidin-4-yl)ethanone |

| Synonyms | 4-Acetyl-N-methylpiperidine |

| CAS Number | 20691-91-2 |

| Molecular Formula | C₈H₁₅NO |

| Molecular Weight | 141.21 g/mol |

| SMILES | CC(=O)C1CCN(C)CC1 |

| InChI | InChI=1S/C8H15NO/c1-7(10)8-4-2-9(3)5-6-8/h8H,2-6H2,1,3H3 |

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in drug discovery, influencing formulation, absorption, distribution, metabolism, and excretion (ADME) profiles. The data presented below is a consolidation of available information from chemical suppliers and predictive models. It is important to note the discrepancies in reported values, which may arise from different measurement conditions or the use of predicted data. Experimental verification is strongly recommended.

Table 2: Physicochemical Data for 4-Acetyl-1-methylpiperidine

| Property | Value | Source/Comment |

| Boiling Point | 195.2 ± 33.0 °C at 760 mmHg | Predicted value. |

| 115 °C at 3 Torr | Supplier data. | |

| Density | 0.9 ± 0.1 g/cm³ | Predicted value. |

| 1.001 g/cm³ at 20 °C | Supplier data. | |

| Melting Point | Not available | Experimental data not found. |

| Flash Point | 101.3 °C | Supplier data. |

| Refractive Index (n²⁰/D) | 1.457 | Supplier data. |

| pKa | 8.50 ± 0.10 | Predicted value for the conjugate acid. |

| LogP (XLogP3) | 1.0 | Predicted value. |

| Solubility | Not available | Experimental data not found. Expected to be soluble in common organic solvents. |

Proposed Synthesis Pathway

While a specific, detailed synthesis for 4-acetyl-1-methylpiperidine is not widely published in peer-reviewed literature, a plausible and efficient route can be extrapolated from established organic chemistry principles and analogous transformations. A common strategy for the preparation of 4-acylpiperidines involves the reaction of a Grignard reagent with a suitable 4-substituted piperidine precursor.

A likely two-step synthesis starting from commercially available 4-acetylpiperidine is proposed:

-

N-Methylation of 4-Acetylpiperidine: The secondary amine of 4-acetylpiperidine can be methylated using a variety of standard procedures. A common and effective method is reductive amination, which involves the reaction of 4-acetylpiperidine with formaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride or formic acid (Eschweiler-Clarke reaction).

Caption: Proposed synthesis of 4-acetyl-1-methylpiperidine.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following spectroscopic techniques are fundamental for the characterization of 4-acetyl-1-methylpiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Predicted ¹H and ¹³C NMR chemical shifts for a closely related analog, 1-(1-acetylpiperidin-4-yl)ethanone, provide a strong basis for what to expect for 4-acetyl-1-methylpiperidine[1].

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Acetyl-1-methylpiperidine (in CDCl₃)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| N-CH₃ | ~2.3 | s | 3H |

| C(O)-CH₃ | ~2.1 | s | 3H |

| Piperidine H-4 | ~2.5 | m | 1H |

| Piperidine H-2,6 (eq) | ~2.8 | m | 2H |

| Piperidine H-2,6 (ax) | ~2.0 | m | 2H |

| Piperidine H-3,5 (eq) | ~1.8 | m | 2H |

| Piperidine H-3,5 (ax) | ~1.6 | m | 2H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | ||

| C=O (Ketone) | ~209 | ||

| C-4 (Piperidine) | ~48 | ||

| N-CH₃ | ~46 | ||

| C-2,6 (Piperidine) | ~55 | ||

| C(O)-CH₃ | ~28 | ||

| C-3,5 (Piperidine) | ~30 |

Note: These are predicted values and may differ from experimental results. The piperidine ring protons will exhibit complex splitting patterns due to axial and equatorial environments and coupling to neighboring protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-acetyl-1-methylpiperidine is expected to show characteristic absorption bands.

Table 4: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1705-1725 | Strong |

| C-H (Alkyl) | 2800-3000 | Medium-Strong |

| C-N (Amine) | 1000-1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. For 4-acetyl-1-methylpiperidine, electron ionization (EI) would likely lead to a molecular ion peak (M⁺) at m/z = 141. Key fragmentation pathways would involve the loss of the acetyl group and cleavage of the piperidine ring.

Experimental Protocols: Determination of Physicochemical Properties

The following protocols are based on internationally recognized OECD guidelines and IUPAC recommendations to ensure data quality and reproducibility.

Protocol 1: Determination of Boiling Point (OECD Guideline 103)

This protocol outlines the ebulliometer method for determining the boiling point of a liquid.

-

Apparatus: Ebulliometer, calibrated thermometer, heating mantle.

-

Procedure:

-

Place a sample of 4-acetyl-1-methylpiperidine into the ebulliometer.

-

Insert the calibrated thermometer into the apparatus.

-

Heat the sample gently until it begins to boil.

-

Record the temperature at which the liquid and vapor phases are in equilibrium under atmospheric pressure. This is the boiling point.

-

Repeat the measurement at least twice to ensure accuracy.

-

Protocol 2: Determination of Melting Point (OECD Guideline 102)

For solid samples, the capillary method is standard for determining the melting point.

-

Apparatus: Melting point apparatus, capillary tubes.

-

Procedure:

-

Finely powder the solid sample of 4-acetyl-1-methylpiperidine.

-

Pack a small amount of the powder into a capillary tube.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a controlled rate.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

Protocol 3: Determination of Water Solubility (OECD Guideline 105)

The flask method is suitable for substances with solubility greater than 10⁻² g/L.

-

Apparatus: Erlenmeyer flask with a stopper, constant temperature water bath, analytical balance, filtration or centrifugation equipment.

-

Procedure:

-

Add an excess amount of 4-acetyl-1-methylpiperidine to a known volume of water in the flask.

-

Stopper the flask and place it in a constant temperature water bath (e.g., 25 °C) and stir for 24 hours to reach equilibrium.

-

Allow the solution to stand to let undissolved material settle.

-

Separate the aqueous phase from the solid phase by filtration or centrifugation.

-

Determine the concentration of 4-acetyl-1-methylpiperidine in the aqueous phase using a suitable analytical method (e.g., HPLC, GC-MS).

-

Protocol 4: Determination of pKa (OECD Guideline 112)

The potentiometric titration method is a common and accurate way to determine the pKa of an ionizable compound.

-

Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer.

-

Procedure:

-

Prepare a solution of 4-acetyl-1-methylpiperidine of known concentration in water.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point.

-

Caption: A generalized workflow for the synthesis and characterization of a chemical compound.

Safety and Handling

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., dry chemical, CO₂, foam).

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

4-Acetyl-1-methylpiperidine is a valuable chemical intermediate with significant potential in drug discovery and development. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties, a plausible synthetic route, and standardized analytical methodologies for its characterization. By adhering to the outlined experimental protocols and safety precautions, researchers can confidently and effectively utilize this compound in the synthesis of novel chemical entities with therapeutic potential. Further experimental validation of the predicted properties is encouraged to build a more complete and accurate profile of this important molecule.

References

-

OECD (1995), Test No. 103: Boiling Point, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]

-

OECD (1995), Test No. 102: Melting Point/Melting Range, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]

-

OECD (1981), Test No. 112: Dissociation Constants in Water, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]

-

IUPAC, Recommendations and Technical Reports, [Link]

Sources

A Technical Guide to the Spectral Analysis of 1-(1-Methylpiperidin-4-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Methylpiperidin-4-yl)ethan-1-one is a ketone derivative of N-methylpiperidine, a scaffold of significant interest in medicinal chemistry and drug development. The structural elucidation and confirmation of this compound are paramount for its application in synthetic chemistry and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for unambiguously determining its molecular structure and purity. This in-depth guide provides a comprehensive overview of the spectral data for this compound, offering insights into the interpretation of its NMR, IR, and MS spectra.

The structural integrity of a molecule is the foundation of its chemical and biological properties. In the realm of drug discovery, even minor structural ambiguities can lead to significant deviations in pharmacological activity and safety profiles. Therefore, a thorough understanding of the spectral characteristics of this compound is crucial for researchers working with this and related compounds. This guide is designed to serve as a practical reference, detailing the expected spectral features and providing a logical framework for their interpretation.

Molecular Structure and Key Functional Groups

To fully appreciate the spectral data, it is essential to first visualize the molecular structure of this compound and identify its key functional groups.

Figure 1: Chemical structure of this compound.

The molecule consists of a piperidine ring with a methyl group attached to the nitrogen atom (N-methylpiperidine) and an acetyl group (-COCH₃) attached to the 4th position of the piperidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the connectivity and chemical environment of each atom.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring NMR spectra for a compound like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| a | ~2.30 | Singlet | 3H | N-CH₃ |

| b | ~2.15 | Singlet | 3H | CO-CH₃ |

| c | ~2.80 - 2.90 | Multiplet | 2H | Piperidine H-2,6 (axial) |

| d | ~2.00 - 2.10 | Multiplet | 2H | Piperidine H-2,6 (equatorial) |

| e | ~2.40 - 2.50 | Multiplet | 1H | Piperidine H-4 |

| f | ~1.70 - 1.80 | Multiplet | 2H | Piperidine H-3,5 (axial) |

| g | ~1.50 - 1.60 | Multiplet | 2H | Piperidine H-3,5 (equatorial) |

Interpretation of ¹H NMR Spectrum:

-

N-CH₃ (a): The singlet at approximately 2.30 ppm corresponds to the three protons of the methyl group attached to the nitrogen. Its upfield shift is characteristic of a methyl group on a tertiary amine.

-

CO-CH₃ (b): The singlet around 2.15 ppm is assigned to the three protons of the acetyl methyl group. This is a typical chemical shift for a methyl ketone.

-

Piperidine Protons (c, d, e, f, g): The protons on the piperidine ring will exhibit complex splitting patterns (multiplets) due to coupling with each other. The protons at the 2 and 6 positions (c and d) are diastereotopic and will have different chemical shifts. Similarly, the protons at the 3 and 5 positions (f and g) are also diastereotopic. The proton at the 4-position (e) will be a multiplet due to coupling with the adjacent methylene protons. The axial and equatorial protons will have distinct chemical shifts, with axial protons generally appearing at a slightly higher field (lower ppm).

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are summarized below.

| Carbon | Predicted Chemical Shift (ppm) | Assignment |

| 1 | ~209 | C=O (Ketone) |

| 2 | ~55 | C-2,6 (Piperidine) |

| 3 | ~46 | N-CH₃ |

| 4 | ~45 | C-4 (Piperidine) |

| 5 | ~30 | C-3,5 (Piperidine) |

| 6 | ~28 | CO-CH₃ |

Interpretation of ¹³C NMR Spectrum:

-

C=O (1): The signal at the lowest field (~209 ppm) is characteristic of a ketone carbonyl carbon.

-

Piperidine Carbons (2, 4, 5): The carbons of the piperidine ring appear in the aliphatic region. The C-2 and C-6 carbons, being adjacent to the nitrogen, are expected around 55 ppm. The C-4 carbon, attached to the acetyl group, is expected around 45 ppm. The C-3 and C-5 carbons are expected at a higher field, around 30 ppm.

-

N-CH₃ (3): The N-methyl carbon signal is anticipated around 46 ppm.

-

CO-CH₃ (6): The methyl carbon of the acetyl group is expected to appear at a higher field, around 28 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is typically recorded first and then subtracted from the sample spectrum.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2950-2800 | Strong | C-H stretch | Aliphatic (Piperidine and Methyl groups) |

| ~1710 | Strong | C=O stretch | Ketone |

| ~1450 | Medium | C-H bend | CH₂ and CH₃ |

| ~1360 | Medium | C-H bend | CH₃ |

| ~1240 | Medium | C-N stretch | Tertiary Amine |

Interpretation of IR Spectrum:

-

C-H Stretching ( ~2950-2800 cm⁻¹): A strong and broad absorption in this region is indicative of the C-H stretching vibrations of the sp³ hybridized carbons in the piperidine ring and the methyl groups.

-

C=O Stretching (~1710 cm⁻¹): A very strong and sharp absorption band around 1710 cm⁻¹ is the most characteristic feature of the spectrum and is attributed to the stretching vibration of the ketone carbonyl group.

-

C-H Bending (~1450 and ~1360 cm⁻¹): Medium intensity bands in these regions are due to the bending vibrations of the CH₂ and CH₃ groups.

-

C-N Stretching (~1240 cm⁻¹): A medium absorption band in this region is expected for the C-N stretching vibration of the tertiary amine in the N-methylpiperidine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum Data

The molecular weight of this compound (C₈H₁₅NO) is 141.21 g/mol .

-

Molecular Ion Peak (M⁺): In an EI mass spectrum, a molecular ion peak is expected at m/z = 141.

-

Key Fragmentation Pathways:

Figure 2: Predicted key fragmentation pathways for this compound in EI-MS.

Interpretation of Mass Spectrum:

-

m/z = 126: Loss of a methyl radical (•CH₃) from the molecular ion, likely from the acetyl group, would result in a fragment at m/z 126.

-

m/z = 98: Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would lead to the formation of a stable iminium ion with m/z = 98. This is often a prominent peak.

-

m/z = 84: Further fragmentation of the m/z 98 ion could lead to a fragment at m/z 84.

-

m/z = 43: Cleavage of the bond between the piperidine ring and the acetyl group would generate an acylium ion ([CH₃CO]⁺) at m/z = 43, which is a very common and often abundant fragment for methyl ketones.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The predicted data, based on established spectroscopic principles and comparison with related structures, offers a robust framework for researchers to interpret their experimental findings. Each technique provides complementary information: NMR elucidates the carbon-hydrogen framework, IR identifies key functional groups, and MS confirms the molecular weight and provides insights into the molecule's fragmentation. By integrating the data from these three powerful analytical methods, scientists can confidently verify the identity and purity of this compound, ensuring the reliability of their research and development endeavors.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to the Molecular Structure of 1-(1-Methylpiperidin-4-yl)ethan-1-one

This guide provides a comprehensive technical overview of the molecular structure of 1-(1-Methylpiperidin-4-yl)ethan-1-one, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] The piperidine scaffold is a prevalent structural motif in a wide array of pharmaceuticals due to its favorable pharmacological properties and synthetic accessibility.[1] This document will delve into the synthesis, spectroscopic characterization, and conformational analysis of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound, with the chemical formula C8H15NO and a molecular weight of 141.21 g/mol , belongs to the family of 4-acylpiperidines.[2][3] The core of its structure is a piperidine ring, a six-membered heterocycle containing a nitrogen atom. This ring is substituted at the nitrogen atom with a methyl group and at the 4-position with an acetyl group. The presence and interplay of these functional groups dictate the molecule's chemical reactivity, physical properties, and, crucially, its three-dimensional conformation, which is a key determinant of its biological activity.[4][5]

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 20691-91-2 | [2][3] |

| Molecular Formula | C8H15NO | [2][3] |

| Molecular Weight | 141.21 g/mol | [2][3] |

| Boiling Point | 84-85 °C (at 11 Torr) | [2] |

| Density | 0.949±0.06 g/cm3 (Predicted) | [2] |

| pKa | 8.50±0.10 (Predicted) | [2] |

Synthesis and Mechanistic Considerations

While a specific, detailed synthesis protocol for this compound is not extensively documented in readily available literature, its synthesis can be logically derived from established methods for analogous 4-substituted piperidines. A plausible and efficient synthetic route involves the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical):

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of methyl bromide in diethyl ether is added dropwise to initiate the formation of methylmagnesium bromide.

-

Grignard Reaction: The solution of N-methyl-4-cyanopiperidine in anhydrous diethyl ether is cooled in an ice bath. The prepared methylmagnesium bromide solution is then added dropwise with constant stirring. The reaction is allowed to proceed to completion, which can be monitored by thin-layer chromatography.

-

Hydrolysis: The reaction mixture is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid. This step hydrolyzes the intermediate imine salt to the desired ketone.

-

Extraction and Purification: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water. Therefore, the use of flame-dried glassware and anhydrous solvents is critical to prevent the quenching of the Grignard reagent and ensure a high yield of the desired product.

-

Acidic Work-up: The acidic hydrolysis step is essential for the conversion of the intermediate imine, formed from the reaction of the Grignard reagent with the nitrile, into the final ketone product.

Spectroscopic Characterization

The elucidation of the molecular structure of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.30 | s | 3H | N-CH₃ |

| ~2.15 | s | 3H | CO-CH₃ |

| ~2.80 - 2.95 | m | 2H | Piperidine H2e, H6e |

| ~2.00 - 2.10 | m | 2H | Piperidine H2a, H6a |

| ~1.70 - 1.85 | m | 2H | Piperidine H3e, H5e |

| ~1.50 - 1.65 | m | 2H | Piperidine H3a, H5a |

| ~2.40 - 2.55 | m | 1H | Piperidine H4 |

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~211 | C=O |

| ~55 | Piperidine C2, C6 |

| ~46 | N-CH₃ |

| ~45 | Piperidine C4 |

| ~28 | CO-CH₃ |

| ~28 | Piperidine C3, C5 |

Note: The exact chemical shifts and multiplicities are predictive and may vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 - 2800 | Strong | C-H stretching (aliphatic) |

| ~1710 | Strong | C=O stretching (ketone) |

| ~1450 | Medium | C-H bending |

| ~1160 | Medium | C-N stretching |

The strong absorption band around 1710 cm⁻¹ is a characteristic signature of the carbonyl group in the ketone.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum Data:

| m/z | Interpretation |

| 141 | [M]⁺ (Molecular ion) |

| 126 | [M - CH₃]⁺ |

| 98 | [M - COCH₃]⁺ |

| 57 | [C₄H₉]⁺ |

The fragmentation pattern can help to confirm the connectivity of the atoms within the molecule.

Conformational Analysis

The piperidine ring is not planar and predominantly adopts a chair conformation to minimize steric and torsional strain.[6] For 4-substituted piperidines, the substituent can occupy either an axial or an equatorial position. The preferred conformation is determined by the energetic favorability of these positions.

Caption: Conformational equilibrium of this compound.

For this compound, the acetyl group at the C4 position is expected to preferentially occupy the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens at C2 and C6. This steric hindrance would destabilize the axial conformer. The N-methyl group will also have a conformational preference, but the barrier to nitrogen inversion is typically low at room temperature.

The conformational free energies of substituted piperidines have been extensively studied, and for most 4-substituted piperidines, the equatorial conformer is more stable.[5] The energetic difference between the axial and equatorial conformers can be determined experimentally using NMR spectroscopy, specifically by analyzing the coupling constants of the ring protons.[5]

Conclusion

The molecular structure of this compound is characterized by a 4-acetyl-substituted N-methylpiperidine ring. Its synthesis can be achieved through standard organometallic reactions, and its structure can be unequivocally confirmed by a combination of NMR, IR, and MS spectroscopic techniques. The piperidine ring predominantly exists in a chair conformation with the bulky acetyl group in the more stable equatorial position. A thorough understanding of its molecular structure and conformational dynamics is paramount for its potential application in drug design and development, as these features directly influence its interaction with biological targets.[7][8]

References

- BenchChem. (n.d.). Theoretical and Computational Approaches in the Study of Piperidine-Based Compounds: A Technical Guide.

- PubMed. (1992). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts.

- PubMed Central. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.

- OUCI. (2024). Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach.

- ResearchGate. (n.d.). Synthetic piperidine derivatives in medicine.

- RSC Publishing. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.

- EvitaChem. (n.d.). Buy 1-{4-[(Piperidin-4-yl)methyl]phenyl}ethan-1-one (EVT-12441472).

- ChemicalBook. (2025). 1-(1-Methylpiperidin-4-yl)ethanone.

- Santa Cruz Biotechnology. (n.d.). This compound.

- ECHEMI. (n.d.). 1-(4-Methyl-1-piperidinyl)ethanone.

- Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-(1-Methylpiperidin-4-yl)ethanone | 20691-91-2 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The N-Methylpiperidine Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities

Foreword: The Enduring Relevance of the N-Methylpiperidine Moiety in Drug Discovery

The N-methylpiperidine scaffold, a simple yet remarkably versatile heterocyclic motif, has established itself as a cornerstone in medicinal chemistry. Its prevalence in a wide array of clinically significant pharmaceuticals is a testament to its privileged structure, capable of interacting with a diverse range of biological targets. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the multifaceted biological activities of N-methylpiperidine derivatives. We will delve into the mechanistic underpinnings of their therapeutic effects, provide detailed experimental protocols for their biological evaluation, and present a critical analysis of structure-activity relationships (SAR) to inform future drug design endeavors. Our approach is to not merely list facts, but to provide a causal narrative, explaining the 'why' behind experimental choices and design principles, thereby offering a robust and self-validating framework for researchers in the field.

I. Navigating the Therapeutic Landscape of N-Methylpiperidine Derivatives

The N-methylpiperidine core is a key pharmacophoric element in drugs targeting the central nervous system (CNS), as well as in agents with peripheral actions. Its conformational flexibility and basic nitrogen atom are crucial for establishing interactions with various receptors and enzymes. This section will explore the major therapeutic areas where N-methylpiperidine derivatives have made a significant impact.

Combating Neurodegenerative Disorders: A Focus on Alzheimer's and Parkinson's Disease

The cholinergic and monoaminergic systems are key targets in the symptomatic treatment of neurodegenerative diseases. N-methylpiperidine derivatives have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAO), enzymes responsible for the degradation of key neurotransmitters.

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive deficits. AChE inhibitors aim to increase the synaptic availability of this neurotransmitter. The N-benzylpiperidine moiety, for instance, is a critical component of the FDA-approved drug Donepezil, a potent and selective AChE inhibitor[1].

Mechanism of Action: N-methylpiperidine derivatives often act as dual-binding site inhibitors of AChE. The protonated piperidine nitrogen forms a crucial cationic-π interaction with the tryptophan residue (Trp84) in the catalytic anionic site (CAS) of the enzyme, while other parts of the molecule can interact with the peripheral anionic site (PAS), offering enhanced inhibitory potency[1].

MAO enzymes are responsible for the oxidative deamination of monoamine neurotransmitters like dopamine and serotonin[2]. MAO-B inhibitors are particularly relevant in Parkinson's disease treatment as they increase dopamine levels in the brain[3]. Selective MAO-A inhibitors, on the other hand, are used as antidepressants[4]. The piperidine nucleus is a versatile scaffold for developing both selective and non-selective MAO inhibitors[2].

Mechanism of Action: The inhibitory activity of piperidine derivatives against MAO is influenced by the nature and position of substituents on the piperidine and any attached aromatic rings. These substituents modulate the electronic and steric properties of the molecule, affecting its binding to the active site of the MAO isoforms[4].

Modulating Synaptic Transmission: NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory[5]. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders[5][6]. N-methylpiperidine derivatives have been developed as NMDA receptor antagonists, acting as channel blockers to prevent excessive calcium influx[7].

Mechanism of Action: These compounds typically bind within the ion channel of the NMDA receptor, physically occluding the passage of ions. The affinity and blocking kinetics are influenced by the stereochemistry and substitution pattern of the piperidine ring[8].

Analgesia through Opioid Receptor Interaction

The piperidine ring is a fundamental structural component of many potent opioid analgesics, including fentanyl and its analogues[9]. These compounds exert their effects by interacting with opioid receptors, primarily the µ-opioid receptor (MOR), in the central and peripheral nervous systems.

Mechanism of Action: The protonated nitrogen of the N-methylpiperidine ring is crucial for binding to the anionic site of the opioid receptor. The orientation of other substituents on the piperidine ring determines the compound's affinity and efficacy (agonist, partial agonist, or antagonist) at different opioid receptor subtypes[10].

Antipsychotic Effects via Dopamine and Serotonin Receptor Modulation

Atypical antipsychotics often exhibit a multi-receptor binding profile, with activity at dopamine D2 and serotonin 5-HT2A receptors being particularly important for their therapeutic efficacy and reduced extrapyramidal side effects[11][12]. The piperidine and piperazine moieties are common structural features in this class of drugs[11][12][13].

Mechanism of Action: N-methylpiperidine derivatives can act as antagonists or partial agonists at D2 and 5-HT2A receptors, modulating dopaminergic and serotonergic neurotransmission in different brain regions. The specific substitutions on the piperidine ring and its linkage to other aromatic systems fine-tune the receptor binding profile and functional activity[14].

Anticholinergic and Antiviral Activities

Certain N-methylpiperidine derivatives exhibit anticholinergic properties by acting as antagonists at muscarinic acetylcholine receptors. This activity is harnessed in the treatment of various conditions, including overactive bladder and certain respiratory disorders. Furthermore, the piperidine scaffold has been incorporated into molecules with antiviral activity, including inhibitors of HIV and influenza viruses[15][16].

II. Experimental Protocols for Biological Evaluation

This section provides detailed, step-by-step methodologies for key in vitro assays to evaluate the biological activity of N-methylpiperidine derivatives. These protocols are designed to be self-validating, with clear explanations for each step.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a robust and widely used method to determine the inhibitory potential of compounds against AChE.[6][10]

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified spectrophotometrically at 412 nm[10].

Experimental Workflow:

Caption: Workflow for the MAO inhibition assay using kynuramine.

Detailed Protocol:

-

Reagent Preparation:

-

100 mM Potassium Phosphate Buffer (pH 7.4): Prepare and keep on ice.

-

MAO Enzyme Solutions: Dilute recombinant human MAO-A and MAO-B enzymes in the phosphate buffer to the desired working concentration (typically 5-20 µg/mL, to be optimized).

-

Kynuramine Dihydrobromide Solution: Prepare a stock solution in water and further dilute in the phosphate buffer to the desired working concentration (e.g., 50-100 µM).

-

Test Compound Stock Solution: Prepare a stock solution in DMSO and create serial dilutions in the assay buffer.

-

-

Assay Procedure (96-well black, flat-bottom plate format):

-

Add 5 µL of serially diluted test compounds or reference inhibitors (clorgyline for MAO-A, selegiline for MAO-B) to the wells. For control wells (100% activity), add 5 µL of vehicle.

-

Add 40 µL of the appropriate MAO enzyme working solution to each well.

-

Pre-incubation: Gently mix and pre-incubate the plate for 15 minutes at 37°C.

-

Reaction Initiation: Add 5 µL of the kynuramine working solution to each well.

-

Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 310-320 nm and emission at 380-400 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value.

-

NMDA Receptor Binding Assay ([3H]MK-801)

This radioligand binding assay is used to determine the affinity of test compounds for the NMDA receptor ion channel. [17][18][19] Principle: The assay measures the displacement of a radiolabeled ligand, [3H]MK-801, which binds to a site within the NMDA receptor channel, by a non-radiolabeled test compound. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound for the binding site.

Detailed Protocol:

-

Membrane Preparation:

-

Homogenize rat brain tissue (excluding cerebellum) in ice-cold Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands.

-

Resuspend the final membrane pellet in the assay buffer.

-

-

Assay Procedure:

-

In a final volume of 100 µL in Tris-HCl buffer, combine:

-

Rat brain membranes (approximately 0.2 mg of protein).

-

5 nM [3H]MK-801.

-

Test compound at various concentrations.

-

1 mM each of glutamate and glycine to activate the receptor.

-

-

For determining non-specific binding, add 10 µM of unlabeled MK-801.

-

Incubation: Incubate the mixture for 180 minutes at 25°C.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters by liquid scintillation counting.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the Ki value for the test compound by analyzing the competition binding data using the Cheng-Prusoff equation.

-

III. Quantitative Analysis of Biological Activity

The following tables summarize the biological activity of representative N-methylpiperidine derivatives, providing a comparative overview of their potency.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity

| Compound | Structure | IC50 (nM) | Reference |

| Donepezil | N-benzylpiperidine derivative | 5.7 | [5][20] |

| Compound 5d | N-(2-(piperidine-1-yl)ethyl)benzamide derivative with ortho-fluoro substitution | 13 | [7] |

| Compound 5a | N-(2-(piperidine-1-yl)ethyl)benzamide derivative with ortho-chloro substitution | 90 | [7] |

| Compound 5b | N-(2-(piperidine-1-yl)ethyl)benzamide derivative with meta-chloro substitution | 630 | [7] |

Table 2: Monoamine Oxidase (MAO) Inhibitory Activity

| Compound | Target | IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |

| Piperine | MAO-A | 49.3 | 0.54 | [21] |

| MAO-B | 91.3 | [21] | ||

| Compound 6 | MAO-A | 3.66 | 81.33 | [21] |

| MAO-B | 0.045 | [21] | ||

| N-methyl-piperazine chalcone 2k | MAO-A | >40 | 56.34 | [22][23] |

| MAO-B | 0.71 | [22][23] | ||

| N-methyl-piperazine chalcone 2n | MAO-A | 17.8 | 16.04 | [22][23] |

| MAO-B | 1.11 | [22][23] |

Table 3: NMDA Receptor Binding Affinity

| Compound | Ki (nM) | Reference |

| (-)-LY235723 | 67 | [24] |

| (S)-1-(1,2-diphenylethyl)piperidine | 130 | [25] |

| (R)-1-(1,2-diphenylethyl)piperidine | 6500 | [25] |

Table 4: Analgesic Potency

| Compound | Test | ED50 (mg/kg, i.v.) | Reference |

| Morphine | Mouse hot-plate | 2.35 | [26] |

| Fentanyl | Mouse hot-plate | 0.00578 | [26] |

| Isotonitazene | Mouse hot-plate | 0.00156 | [26] |

| 1-(4-Methylphenacyl)-N-methylpiperidinium bromide | Tail flick | >100 (i.m.) | [27] |

IV. Signaling Pathways and Structure-Activity Relationships

Understanding the downstream signaling cascades activated or inhibited by N-methylpiperidine derivatives is crucial for rational drug design. This section visualizes key pathways and discusses the structural features that govern their biological activity.

Dopamine D2 Receptor Signaling Pathway

Caption: Antagonism of the Dopamine D2 receptor signaling pathway by N-methylpiperidine derivatives.

Structure-Activity Relationship (SAR) for Antipsychotics:

-

Basic Nitrogen: The protonatable nitrogen of the piperidine ring is essential for interaction with an acidic residue (e.g., aspartate) in the D2 receptor binding pocket.

-

Aromatic Moiety: An aromatic group (e.g., phenyl, pyridyl) attached via a linker to the piperidine nitrogen is crucial for high affinity. Substituents on this aromatic ring can modulate receptor selectivity and potency.[14]

-

Linker Length: The length and nature of the linker between the piperidine and the aromatic moiety influence the compound's fit within the receptor binding site.

Serotonin 5-HT2A Receptor Signaling Pathway

Caption: Antagonism of the Serotonin 5-HT2A receptor signaling pathway by N-methylpiperidine derivatives. [9][28][29]

µ-Opioid Receptor Signaling Pathway

Caption: Agonism of the µ-Opioid receptor signaling pathway leading to analgesia. [14][15][20][30][31] Structure-Activity Relationship (SAR) for Opioid Analgesics:

-

N-substituent: The N-methyl group can be replaced with larger groups (e.g., phenethyl) to enhance potency.

-

4-substituent: A 4-anilido or 4-acyl group on the piperidine ring is critical for high analgesic activity. Modifications to this group can fine-tune potency and duration of action.[9]

-

3-substituent: Introduction of a methyl group at the 3-position can significantly increase potency, with the cis-diastereomer often being more active.[9]

V. Conclusion and Future Directions

The N-methylpiperidine scaffold continues to be a fertile ground for the discovery of novel therapeutics. Its privileged structural features allow for the design of potent and selective modulators of a wide range of biological targets. The future of N-methylpiperidine-based drug discovery lies in the development of multi-target-directed ligands, particularly for complex multifactorial diseases like Alzheimer's. By integrating rational design, robust biological evaluation, and a deep understanding of structure-activity relationships, the full therapeutic potential of this remarkable scaffold can continue to be unlocked.

VI. References

-

Detailed signal transduction pathways of serotonin-2A receptors. (n.d.). ResearchGate. Retrieved from [Link]

-

Schematic Overview and Stepwise Breakdown of the 5-HT2A Signaling... (n.d.). ResearchGate. Retrieved from [Link]

-

Schematic diagram of D1-like dopamine receptor and D2-like dopamine... (n.d.). ResearchGate. Retrieved from [Link]

-

Glutamate (NMDA, Non-Selective) Rat Ion Channel [3H] MK-801 Binding LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved from [Link]

-

The signal transduction pathway of opioid receptor activation involves... (n.d.). ResearchGate. Retrieved from [Link]

-

MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. (2001). Current Protocols in Pharmacology. Retrieved from [Link]

-

The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. (n.d.). MSU Denver. Retrieved from [Link]

-

Schematic representation of opioid receptors signaling. (n.d.). ResearchGate. Retrieved from [Link]

-

5-HT2A receptor. (n.d.). Wikipedia. Retrieved from [Link]

-

Ellman Esterase Assay Protocol. (n.d.). Scribd. Retrieved from [Link]

-

Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (2023). Pharmaceuticals. Retrieved from [Link]

-

5-HT2A receptor. (n.d.). Bionity.com. Retrieved from [Link]

-

Opioid receptors signaling network. (2021). R Discovery. Retrieved from [Link]

-

Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega. Retrieved from [Link]

-

(PDF) Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (2023). ResearchGate. Retrieved from [Link]

-

Opioid Signalling | Pathway. (n.d.). PubChem. Retrieved from [Link]

-

Schematic representation of dopamine signaling pathway. (n.d.). ResearchGate. Retrieved from [Link]

-

Mechanism of NMDA receptor channel block by MK-801 and memantine. (2017). Nature Communications. Retrieved from [Link]

-

Opioid Signaling Pathway. (n.d.). QIAGEN. Retrieved from [Link]

-

Schematic representation of mechanism of dopamine D2-like receptor–mediated signal transduction events. (n.d.). ResearchGate. Retrieved from [Link]

-

Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. (2007). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Retrieved from [Link]

-

Comparison of IC 50 values for various derivatives of MAO-tested with interaction energy for docking experiment. (n.d.). ResearchGate. Retrieved from [Link]

-

IC50 (μM) of the selected compounds and control drug against MAO-A and MAO-B enzymes. (n.d.). ResearchGate. Retrieved from [Link]

-

Enzyme Inhibition Assays for Monoamine Oxidase. (2024). Methods in Molecular Biology. Retrieved from [Link]

-

Dopamine receptor. (n.d.). Wikipedia. Retrieved from [Link]

-

Enzyme Inhibition Assays for Monoamine Oxidase. (2024). Springer Nature Experiments. Retrieved from [Link]

-

Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (1997). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. (2023). Research in Pharmaceutical Sciences. Retrieved from [Link]

-

In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. (1992). Medical Journal of Islamic World Academy of Sciences. Retrieved from [Link]

-

NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. (2009). Neurocluster. Retrieved from [Link]

-

Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (2017). Journal of Developing Drugs. Retrieved from [Link]

-

[3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes. (1988). Journal of Neurochemistry. Retrieved from [Link]

-

Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (2017). Longdom Publishing. Retrieved from [Link]

-

Pharmacological characterization of novel synthetic opioids: Isotonitazene, metonitazene, and piperidylthiambutene as potent μ-opioid receptor agonists. (2022). Neuropharmacology. Retrieved from [Link]

-

Virtual screening of acetylcholinesterase inhibitors through pharmacophore-based 3D-QSAR modeling, ADMET, molecular docking, and MD simulation studies. (2024). Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

-

Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. (2023). ResearchGate. Retrieved from [Link]

-

NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. (1992). Journal of Medicinal Chemistry. Retrieved from [Link]

-

NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. (2009). ResearchGate. Retrieved from [Link]

-

NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. (2009). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. (2013). Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences. Retrieved from [Link]

Sources

- 1. Enzyme Inhibition Assays for Monoamine Oxidase | Springer Nature Experiments [experiments.springernature.com]

- 2. longdom.org [longdom.org]

- 3. Virtual screening of acetylcholinesterase inhibitors through pharmacophore-based 3D-QSAR modeling, ADMET, molecular docking, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. msudenver.edu [msudenver.edu]

- 12. benchchem.com [benchchem.com]

- 13. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

- 14. researchgate.net [researchgate.net]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. evotec.com [evotec.com]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Opioid Signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Pharmacological characterization of novel synthetic opioids: Isotonitazene, metonitazene, and piperidylthiambutene as potent μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pdf.journalagent.com [pdf.journalagent.com]

- 28. researchgate.net [researchgate.net]

- 29. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 30. researchgate.net [researchgate.net]

- 31. geneglobe.qiagen.com [geneglobe.qiagen.com]

toxicological profile of 1-(1-Methylpiperidin-4-yl)ethan-1-one

An In-Depth Technical Guide to the Toxicological Profile of 1-(1-Methylpiperidin-4-yl)ethan-1-one

Abstract: This technical guide provides a comprehensive (CAS: 20691-91-2), a substituted piperidine derivative. Due to the limited availability of direct toxicological data for this specific compound, this document establishes a framework for its evaluation based on established regulatory guidelines and data from structurally related compounds, primarily the parent piperidine molecule. It is designed for researchers, scientists, and drug development professionals, offering detailed methodologies for assessing acute toxicity, cytotoxicity, and genotoxicity. The narrative emphasizes the rationale behind experimental design and protocol selection, ensuring scientific integrity and a self-validating approach to toxicological assessment.

Introduction and Physicochemical Characterization

This compound, also known as 4-acetyl-1-methylpiperidine, is a heterocyclic organic compound.[1] Its structure, featuring a piperidine ring, makes it a subject of interest in medicinal chemistry and organic synthesis.[2] Understanding its toxicological profile is a critical prerequisite for any application involving potential human exposure. The Agency for Toxic Substances and Disease Registry (ATSDR) emphasizes the importance of creating comprehensive toxicological profiles for hazardous substances to protect public health.[3][4][5]

The compound's basic properties are summarized below.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 20691-91-2 | [1][6] |

| Molecular Formula | C₈H₁₅NO | [1][6] |

| Molecular Weight | 141.21 g/mol | [1][6] |

| Appearance | Light brown to brown Liquid | [1] |

| Boiling Point | 84-85 °C @ 11 Torr | [1] |

| Density | 0.949 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 8.50 ± 0.10 (Predicted) | [1] |

| Storage | 2-8°C, protect from light | [1] |

Hazard Identification and Safety Profile

Safety Data Sheets (SDS) are the primary source of initial hazard information. For the closely related compound 1-Methyl-4-piperidone (CAS 1445-73-4), the hazards are well-defined and provide a strong basis for handling this compound with appropriate caution.

| Hazard Class | GHS Classification | Key Precautionary Statements | Source |

| Flammability | Flammable liquid and vapour (Category 3) | H226: Flammable liquid and vapour. P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [7][8][9] |

| Skin Irritation/Corrosion | Causes skin irritation (Category 2) / Causes severe skin burns and eye damage. | H315: Causes skin irritation. P280: Wear protective gloves, protective clothing, eye protection and face protection. | [7][8][9] |

| Eye Irritation | Causes serious eye irritation (Category 2A) | H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][9] |

| Respiratory Irritation | May cause respiratory irritation (Category 3) | H335: May cause respiratory irritation. P261: Avoid breathing mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. | [7][9] |

| Allergic Reaction | May cause an allergic skin reaction. | H317: May cause an allergic skin reaction. | [7] |

Potential Metabolic Pathways

Direct metabolic studies on this compound are not publicly available. However, its structure allows for predictable metabolic transformations based on known enzymatic pathways for analogous compounds.[10][11] The primary sites for metabolism are likely the N-methyl group and the piperidine ring.

-

N-Demethylation: The N-methyl group is a prime substrate for cytochrome P450 (CYP) enzymes, leading to its removal and the formation of the secondary amine, 4-acetylpiperidine. This is a common metabolic route for many N-methylated compounds.

-

Ring Hydroxylation: The carbon atoms of the piperidine ring can undergo hydroxylation, also mediated by CYP enzymes, to form more polar metabolites that are easier to excrete.

-

Ketone Reduction: The acetyl group's ketone can be reduced to a secondary alcohol, forming 1-(1-methylpiperidin-4-yl)ethanol.

These metabolic transformations generally serve to increase the hydrophilicity of the compound, facilitating its elimination from the body. Some metabolites, however, could have their own toxicological profiles.

Acute Systemic Toxicity Assessment